molecular formula C22H25N3O B6047214 1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine

1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine

Cat. No. B6047214
M. Wt: 347.5 g/mol
InChI Key: ACOYPMDQNLHHSR-UHFFFAOYSA-N
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Description

“1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” is a complex organic compound. It contains an indole moiety, which is a five-membered heterocyclic compound with two nitrogen atoms . The compound also contains a piperidinamine group, which is a six-membered ring with one nitrogen atom . The compound is likely to be a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of 2- (2-amino-4- (1H-indol-2-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chro­mene-3-carbonyl)-2,3-dihydrophthalazine-1,4-diones was accomplished by reacting diethyl phthalate, 2-cyanoacetohydrazide, 1H-indole-2-carbaldehydes, and 5,5-dimethylcyclohexane-1,3-dione in [BMIM]BF4 as an ionic liquid medium .


Molecular Structure Analysis

The molecular structure of “1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” can be deduced from its name. It contains an indole ring which is substituted at the 2 and 3 positions with methyl groups. The 7 position of the indole ring is attached to a carbonyl group, which is further linked to a phenyl-substituted piperidinamine .


Chemical Reactions Analysis

The compound, due to its complex structure, could potentially participate in a variety of chemical reactions. For instance, compounds with similar structures have been found to show radical scavenging activity, which is a type of antioxidant activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” are not explicitly known. However, it is likely to be a solid at room temperature .

Mechanism of Action

The mechanism of action of “1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” is not explicitly known. However, compounds with similar structures have been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .

Future Directions

The compound “1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine” could potentially be explored for its biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for further investigation .

properties

IUPAC Name

(3-anilinopiperidin-1-yl)-(2,3-dimethyl-1H-indol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-15-16(2)23-21-19(15)11-6-12-20(21)22(26)25-13-7-10-18(14-25)24-17-8-4-3-5-9-17/h3-6,8-9,11-12,18,23-24H,7,10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOYPMDQNLHHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2C(=O)N3CCCC(C3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-N-phenyl-3-piperidinamine

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